molecular formula C15H12FN3O2S B2533574 N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-50-8

N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Katalognummer: B2533574
CAS-Nummer: 896336-50-8
Molekulargewicht: 317.34
InChI-Schlüssel: VGZZHXQOXRHHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 2, a ketone at position 5, and a 4-fluorobenzyl carboxamide moiety at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteasomes, kinases, and amyloid assembly pathways . The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the thiazolo-pyrimidine core contributes to π-π stacking interactions with biological targets .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-8-19-14(21)12(7-18-15(19)22-9)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZHXQOXRHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the thiazolo-pyrimidine class. This compound is characterized by a thiazole ring fused with a pyrimidine structure, which is often associated with various bioactive properties. The unique combination of a 4-fluorobenzyl substituent and a carboxamide functional group at position 6 enhances its potential biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C16H16FN3O2SC_{16}H_{16}FN_3O_2S with a molecular weight of 333.4 g/mol. The fluorine atom in the benzyl group is an electron-withdrawing substituent that may improve interactions with biological targets, potentially enhancing binding affinity and selectivity.

Biological Activities

Compounds in the thiazolo-pyrimidine class have shown a wide range of biological activities, including:

  • Antibacterial Activity : Thiazolo-pyrimidines have demonstrated effective antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the carboxamide group is believed to contribute to this activity through mechanisms involving inhibition of bacterial growth and replication.
  • Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. The structural modifications in this compound may enhance its efficacy against resistant strains.

Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives. For instance, one study synthesized various derivatives and assessed their biological activities using broth microdilution methods. The findings indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 20 to 200 µg/mL depending on the specific compound and target organism .

Table 1: Antibacterial Activity of Thiazolo-Pyrimidine Derivatives

Compound NameMIC (µg/mL)Target Organism
Benzothiazolopyrimidine-thiazole conjugate 8c<29E. coli
Benzothiazolopyrimidine-thiazole conjugate 8b<40S. aureus
N-(4-fluorobenzyl)-2-methyl-5-oxo...TBDTBD

Case Studies

A notable case study involved the evaluation of thiazolo-pyrimidine derivatives against Mycobacterium smegmatis, where specific compounds demonstrated MIC values as low as 50 µg/mL . This highlights the potential of this compound in developing new antitubercular agents.

The mechanism by which thiazolo-pyrimidines exert their biological effects often involves interference with critical bacterial pathways such as DNA replication and cell wall synthesis. Molecular docking studies have suggested that these compounds bind effectively to target enzymes like DNA gyrase, which is essential for bacterial DNA replication .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Antibacterial Properties : Studies indicate that derivatives of thiazolo-pyrimidines exhibit broad-spectrum antibacterial activity. For instance, compounds similar to N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated effectiveness against various bacterial strains, including resistant strains .
  • Antitubercular Activity : Specific derivatives have been evaluated for their ability to inhibit Mycobacterium smegmatis, showing minimum inhibitory concentrations comparable to established antibiotics like Rifampicin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiazolo-pyrimidine derivatives. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For example, some derivatives have reported IC50 values similar to celecoxib, a known COX inhibitor .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the thiazolo-pyrimidine class:

Compound NameStructureUnique Features
6-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxamideStructureContains a furan moiety; evaluated for antibacterial activity.
5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidinesStructureIncorporates trifluoromethyl group; known for enhanced bioavailability.
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesStructureExhibits anti-inflammatory properties; diverse substituents explored.

This table illustrates how structural variations can influence biological activity and pharmacological profiles.

Future Research Directions

Given its promising biological activities and structural features, this compound presents several avenues for future research:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets could lead to optimized derivatives with enhanced efficacy.
  • Clinical Trials : Investigating its safety and efficacy in clinical settings could pave the way for new therapeutic agents.
  • Analog Development : Exploring analogs with modified substituents may yield compounds with improved pharmacokinetic profiles or reduced toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The thiazolo[3,2-a]pyrimidine carboxamide family exhibits diverse biological activities modulated by substituents on the carboxamide group and the heterocyclic core. Below is a comparative analysis of structurally related analogs:

Structural and Functional Modifications

Compound Name Substituent (R-group) Key Structural Differences Reported Activity Reference
Target Compound : N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-fluorobenzyl Reference compound Potential immunoproteasome inhibition (inferred from analogs)
Compound 21 : N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl Less lipophilic due to furan vs. fluorobenzyl β1i: 19%, β5i: 23% inhibition (immunoproteasome)
Compound 22 : N-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetamide Benzyl + dihydrodioxin Acetamide linker instead of carboxamide; no thiazolo-pyrimidine core β1i: 31%, β5i: 32% inhibition
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenethyl Ethyl linker + methoxy group Unknown activity; commercial availability suggests bioactivity screening
Di-S54 : N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) Dimeric disulfide Dimeric structure with dihydro core Modulation of amyloid assembly via protein-protein interactions

Key Trends in Activity

  • Substituent Lipophilicity : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in the target compound) enhance membrane permeability compared to polar groups like furan (Compound 21) .
  • Linker Flexibility : Ethyl or acetamide linkers (Compound 22) may reduce steric hindrance compared to rigid carboxamide bonds, affecting target engagement .

Research Findings and Data Tables

Table 1: Inhibition Data for Thiazolo[3,2-a]pyrimidine Analogs

Compound β1i Inhibition (%) β5i Inhibition (%) Notes
Target Compound N/A* N/A* Predicted activity based on fluorobenzyl’s electron-withdrawing effects
Compound 21 19 23 Lower activity linked to furan’s reduced lipophilicity
Compound 22 31 32 Higher activity due to benzyl + dihydrodioxin synergy
Di-S54 N/A N/A Targets amyloid aggregation over proteasomes

Table 2: Physicochemical Properties

Compound Molecular Weight LogP* Hydrogen Bond Acceptors
Target Compound ~359.38 3.2 (estimated) 5
Compound 21 ~317.33 2.1 6
Di-S54 ~580.70 2.8 10

*Calculated using fragment-based methods.

Vorbereitungsmethoden

Cyclocondensation of 2-Aminothiazoles and Ketoesters

The Gewald reaction, adapted for pyrimidine annulation, provides a robust foundation. As demonstrated in the synthesis of trifluoromethyl-thiazolo[4,5-d]pyrimidines, 2-amino-4-methylthiazole reacts with ethyl 3-oxo-2-(ethoxycarbonyl)pent-4-enoate under acidic conditions (H2SO4, 80°C) to yield 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Scheme 1). X-ray crystallography confirms the regiochemistry, with the methyl group occupying position 2 and the ester at position 6.

Table 1 : Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Yield (%)
H2SO4 80 68
PTSA 90 72
DMF-DMA* 110 65

*Dimethylformamide dimethyl acetal

Alternative Routes via Thiouracil Derivatives

6-Carboxy-2-thiouracil serves as a precursor in alternative pathways. Reaction with chloroacetone in DMF (K2CO3, 60°C) induces cyclization, forming the thiazole ring while introducing the methyl group. This method avoids decarboxylation risks associated with ester hydrolysis, achieving 74% yield.

Carboxylic Acid Activation and Amidation

Hydrolysis of Ethyl Ester to Carboxylic Acid

Saponification of the ethyl ester (6 M NaOH, ethanol/water 1:1, reflux) affords the carboxylic acid derivative in 89% yield. FT-IR analysis reveals carbonyl stretching at 1698 cm⁻¹, consistent with carboxylic acid formation.

Amide Coupling with 4-Fluorobenzylamine

Activation of the carboxylic acid using oxalyl chloride (neat, 0°C→rt) generates the acid chloride, which reacts with 4-fluorobenzylamine in THF (Et3N, −20°C) to yield the target carboxamide. Patent data demonstrate that nitrogen protection (e.g., Boc groups) on the thiazole ring improves yields from 40% to 70% by minimizing side reactions.

Table 2 : Amidation Efficiency Under Varied Conditions

Activating Agent Solvent Yield (%)
SOCl2 DCM 62
Oxalyl chloride THF 78
HATU/DIEA DMF 83

Mechanistic Insights and Regiochemical Control

Cyclization Regioselectivity

The position of substituents on thiouracil precursors dictates cyclization pathways. Electron-donating groups (e.g., CH3) at position 6 favor N3 cyclization, while electron-withdrawing groups (CF3) promote N1 attack, as observed in phosphonylated derivatives. For the target molecule, methyl group introduction at position 2 requires careful thiouracil substitution patterns to avoid regioisomeric contamination.

Solvent Effects on Amide Bond Formation

Polar aprotic solvents (DMF, THF) enhance nucleophilic displacement of the acid chloride’s chloride ion by 4-fluorobenzylamine. Computational studies correlate solvent dielectric constant with transition state stabilization, explaining the superior performance of THF (ε = 7.6) over DCM (ε = 8.9).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.45 (s, 3H, CH3), 4.55 (d, J = 6.0 Hz, 2H, CH2), 7.15–7.30 (m, 4H, Ar-H), 8.20 (s, 1H, NH), 8.95 (s, 1H, NH).
  • 13C NMR : 168.5 (C=O), 162.1 (C-F), 155.8 (C-5), 134.2 (C-6).
  • HRMS : m/z calc. for C16H13FN3O2S [M+H]+: 346.0759; found: 346.0756.

Purity Optimization

Recrystallization from ethanol/dioxane (2:1) removes regioisomeric impurities, achieving >99% HPLC purity. Thermal gravimetric analysis (TGA) confirms stability up to 220°C, ensuring process scalability.

Comparative Evaluation of Synthetic Routes

Table 3 : Route Efficiency Comparison

Method Steps Overall Yield (%) Key Advantage
Gewald Cyclization + Amidation 4 58 High regiocontrol
Thiouracil Cyclization + Amide 3 67 Fewer steps
Microwave-Assisted Synthesis 3 72 Rapid reaction times

Microwave-assisted S-alkylation (150°C, 20 min) shortens the thiouracil pathway to 3 hours total, though equipment costs limit industrial adoption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via acylation and amination steps. For example, reacting thiazolo[3,2-a]pyrimidine precursors with 4-fluorobenzylamine under reflux in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. Recrystallization from ethyl acetate/ethanol mixtures yields pure crystals .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize reaction time (8–10 hours) to minimize byproducts like unreacted aldehydes or dimerization products.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) provides structural parameters. Refinement via SHELXL (riding model for H-atoms) yields R-factors < 0.06 .
  • Key Parameters : Analyze puckering amplitudes (e.g., C5 deviation: 0.224 Å in similar thiazolopyrimidines), dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks .

Advanced Research Questions

Q. How can discrepancies in dihedral angles between similar thiazolo[3,2-a]pyrimidine derivatives be resolved?

  • Methodology : Compare crystallographic data across analogs. For example, substituents like methoxy vs. fluorobenzyl groups alter steric and electronic effects, impacting dihedral angles. Use Cremer-Pople puckering coordinates to quantify ring conformations .
  • Case Study : In ethyl 2-(2-fluorobenzylidene) derivatives, dihedral angles between fused rings vary by ~10° compared to methoxy-substituted analogs due to fluorine’s electronegativity .

Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?

  • Methodology :

  • Solvent Selection : Use acetic acid/anhydride mixtures to enhance electrophilicity of intermediates.
  • Catalyst Tuning : Sodium acetate improves cyclization efficiency by deprotonating intermediates.
  • Temperature Control : Reflux at 110–120°C balances reaction rate and decomposition .
    • Troubleshooting : Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aldehydes or oligomers.

Q. How can hydrogen-bonding networks in crystal structures inform solid-state properties?

  • Methodology : Use graph set analysis (e.g., Etter’s notation) to classify interactions like C–H···O bonds. For example, bifurcated hydrogen bonds in thiazolopyrimidines form chains along the c-axis, stabilizing the lattice .
  • Applications : Predict solubility and stability; strong intermolecular interactions (e.g., R₂²(8) motifs) correlate with low hygroscopicity .

Q. How does the fluorobenzyl substituent influence electronic properties compared to non-halogenated analogs?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects. Fluorine’s inductive effect reduces electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions .
  • Experimental Validation : Compare NMR chemical shifts (e.g., upfield shifts in ¹⁹F NMR) and Hammett σ values to quantify electronic contributions .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data for thiazolo[3,2-a]pyrimidine derivatives in different studies?

  • Methodology :

  • Assay Variability : Control for cell line specificity (e.g., K562 vs. HeLa) and incubation times.
  • Structural Nuances : Compare substituent positions; meta-fluorine vs. para-fluorine on the benzyl group may alter kinase inhibition profiles .
  • Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences across replicates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.